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molecular formula C16H13NO3 B8538534 3-(4-Methyl-3-nitrophenyl)-1-phenyl-2-propen-1-one

3-(4-Methyl-3-nitrophenyl)-1-phenyl-2-propen-1-one

Cat. No. B8538534
M. Wt: 267.28 g/mol
InChI Key: CHHQEJQSRYJWBV-UHFFFAOYSA-N
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Patent
US05037824

Procedure details

To a solution of acetophenone (7.4 g) and 4N-sodium hydroxide solution (16 ml) in ethanol {60 ml) was added 4-methyl-3-nitrobenzaldehyde (7.4 g) at ambient temperature under stirring and the resultant mixture was stirred at same condition for 1.5 hours. To the reaction mixture was added water and resulting precipitate was collected by filtration. The precipitate was dissolved in a mixture of ethyl acetate and tetrahydrofuran. The solution was washed with brine and dried over magnesium sulfate. The solvent was concentrated in vacuo and the crystalline residue was collected by filtration to give 3-(4-methyl-3-nitrophenyl)-1-phenyl-2-propen-1-one (10.25 g).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[OH-].[Na+].[CH3:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][C:14]=1[N+:21]([O-:23])=[O:22].O>C(O)C>[CH3:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[CH:2][C:1]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:3])=[CH:15][C:14]=1[N+:21]([O-:23])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.4 g
Type
reactant
Smiles
CC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in a mixture of ethyl acetate and tetrahydrofuran
WASH
Type
WASH
Details
The solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the crystalline residue was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C=CC(=O)C1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.25 g
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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